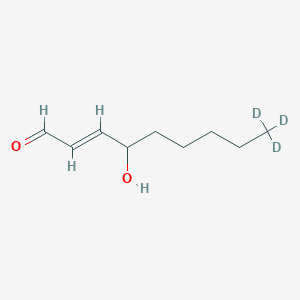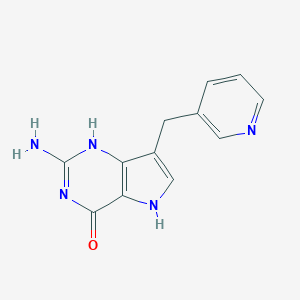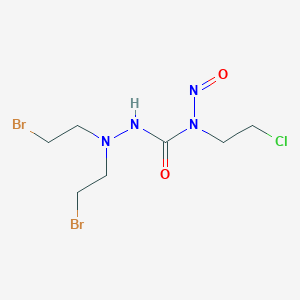
(5Z,8Z,10E,14Z)-12-羟基二十碳四烯酸
描述
“(5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid”, also known as (S)-12-HETE, is a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid . It is a bioactive lipid implicated in angiogenesis, growth, and metastatic action in tumor cell lines and in animal models . It is produced in coronary microvasculature and is a potent inducer of relaxation and hyperpolarization of these microvessels .
Synthesis Analysis
The synthesis of (S)-12-HETE involves the conversion of arachidonic acid by the enzyme arachidonate 12-lipoxygenase (12-LOX) . Alteration in 12-LOX expression or activity has been reported in various carcinomas including prostate carcinoma . The 12S-HPETE product may be subsequently reduced, presumably by GPX, to (12S)-12-hydoxy-(5Z,8Z,10E,14Z)-5,8,10,14-eiocosatetraenoic acid (12S-HETE) or, through the action of ALOX3, to produce the keto analog 12-oxo-ETE and a mixture of hepoxilins 11S,12S-HxA3 and 11S,12S-HxB3 .
Molecular Structure Analysis
The molecular structure of (S)-12-HETE is represented by the empirical formula C20H32O3 . It has a molecular weight of 320.47 . The SMILES string representation is CCCCC\\C=C/C [C@H] (O)\\C=C\\C=C/C\\C=C/CCCC (O)=O .
Chemical Reactions Analysis
The chemical reactions involving (S)-12-HETE are primarily associated with the 12-lipoxygenase pathway . It is a prometastatic metabolite of arachidonic acid and is expressed in many tumor cell lines .
Physical And Chemical Properties Analysis
(S)-12-HETE is typically supplied as an ethanol solution with an assay of approximately 98% . It is usually stored at a temperature of -20°C .
科学研究应用
Neuroprotection
12-Hete is a neuromodulator synthesized during ischemia . It has been found to attenuate AMPA receptor-mediated neurotoxicity . This is achieved by reducing calcium influx and glutamate release, as well as inhibiting AMPA receptor activation . In cortical neuron cultures subjected to AMPA-R-mediated glutamate toxicity, treatment with 12-Hete resulted in up to 40% less damage than untreated cultures .
Cardioprotection
12-Hete is synthesized in the heart during ischemic preconditioning . This is a phenomenon where a brief ischemic period “primes” the heart so that a later prolonged ischemia is less damaging and functional recovery is more rapid .
Platelet Aggregation
12-Hete plays a role in platelet function . It is associated with variability in aspirin-induced platelet inhibition . Aspirin is a commonly used anti-platelet drug that inhibits the formation of the platelet activator, thromboxane A2 (TxA2), via inhibition of cyclooxygenase-1 (COX-1) . However, the presence of a patient subset that fails to respond to aspirin despite reduced TxA2 concentrations suggests that the effect of aspirin might be more complex than exclusive COX-1 inhibition . The study suggests a role for 12-Hete in variable sensitivity to aspirin .
Inflammation
As one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), aspirin demonstrates effective cardioprotective properties at lower doses . The proposed mechanism by which aspirin acts is by irreversible inhibition of cyclooxygenase 1 (COX-1) . Enzyme acetylation effectively blocks formation of the prostaglandin intermediates, PGG2 and PGH2 and their resultant downstream bioactive products . The cardioprotective anti-platelet property of low-dose aspirin is attributed to irreversible inhibition of synthesis of a pro-thrombotic COX-1-derived eicosanoid, thromboxane A2 (TxA2) , which is derived from the polyunsaturated fatty acid substrate, arachidonic acid (AA). Platelet specificity of aspirin action is believed to stem from the fact that platelets lack nuclear DNA, rendering them incapable of de novo biosynthesis of COX-1, ensuring that inhibition of COX-1 prevails for the lifespan of the platelet .
作用机制
Target of Action
12-HETE, a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid, primarily targets the Thromboxane receptor . This receptor mediates the actions of Thromboxane A2 and Prostaglandin H2 . 12-HETE also acts on G-protein-coupled receptors .
Mode of Action
12-HETE binds to and acts as a competitive antagonist of the Thromboxane receptor . This antagonistic activity is responsible for the ability of 12-HETE to relax mouse mesenteric arteries pre-constricted with a thromboxane A2 mimetic, U46619 . It also attenuates calcium influx and glutamate release, as well as inhibits AMPA receptor activation .
Biochemical Pathways
12-HETE is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e., ALOX12) enzyme . It acts locally as an autocrine and/or paracrine signaling agent to regulate the behavior of their cells of origin or of nearby cells . It may amplify or dampen, expand or contract cellular and tissue responses to disturbances .
Pharmacokinetics
It is known that 12-hete is synthesized during ischemia , suggesting that its production and availability may be influenced by physiological conditions.
Result of Action
12-HETE has been suggested to be involved in a variety of human physiological and pathological reactions . It can protect neurons from excitotoxicity by activating a G i/o -protein-coupled receptor, which limits calcium influx through voltage-gated channels . It also reduces insulin secretion and causes apoptosis in cultured human pancreatic insulin-secreting Beta cell lines and prepared Pancreatic islets .
Action Environment
The net effect of 12-HETE depends upon the relative amounts generated, the ratio of HETEs:EETs produced, timing of synthesis, as well as cellular and subcellular mechanisms activated by each respective metabolite . HETEs are synthesized by and affect multiple cell types within the myocardium . Environmental factors such as ischemic conditions can influence the production and action of 12-HETE .
未来方向
属性
IUPAC Name |
(5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHVWPKMFKADKW-VXBMJZGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344765 | |
| Record name | 12-Hydroxyeicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyeicosatetraenoic acid | |
CAS RN |
71030-37-0 | |
| Record name | 12-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxyeicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-HETE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F9H3VPC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




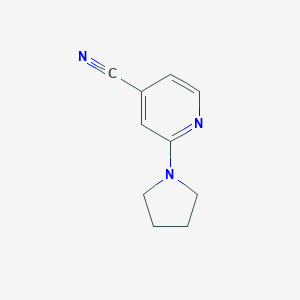
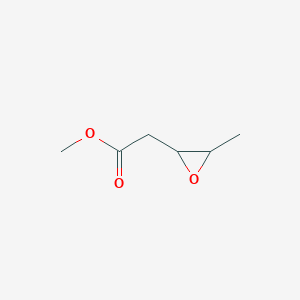
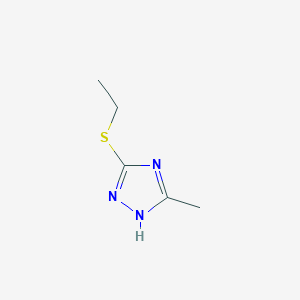
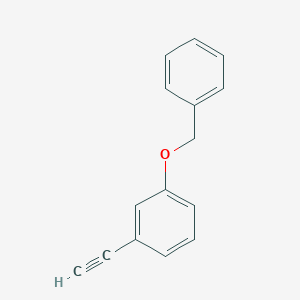



![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
